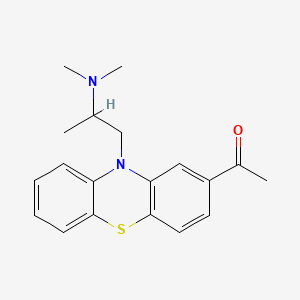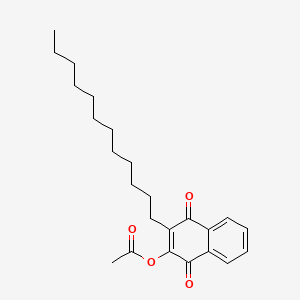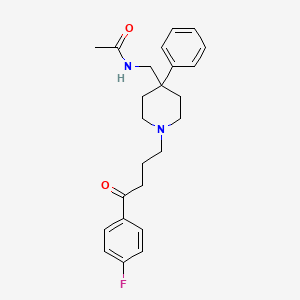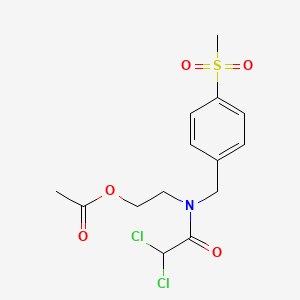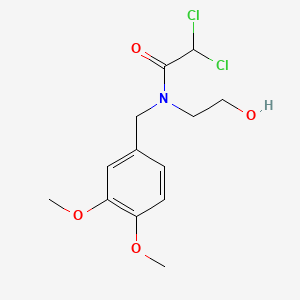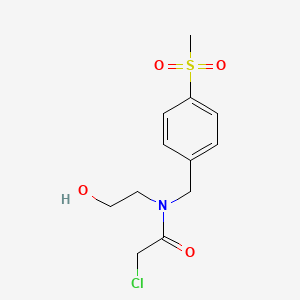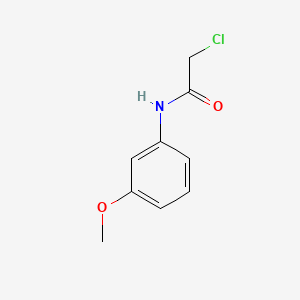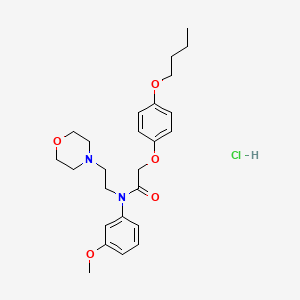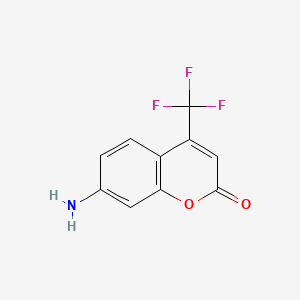
7-Amino-4-(Trifluormethyl)cumarin
Übersicht
Beschreibung
7-Amino-4-(trifluoromethyl)coumarin, also known as AFC or Coumarin 151, is a fluorescent marker . It is used as a substrate for fluorogenic enzyme assays .
Synthesis Analysis
7-Amino-4-(trifluoromethyl)coumarin is used in the synthesis of substrates for the fluorometric assay of proteolytic enzymes in biological fluids . It is also suitable as a laser dye . The synthesis and purification of this compound have been investigated .Molecular Structure Analysis
Quantum mechanical calculations of energies, geometries, and vibrational wave numbers of 7-Amino-4-(trifluoromethyl)coumarin were carried out using Hartree-Fock (HF) and density functional theory (DFT) using hybrid functional BLYP and B3LYP with 6–31G (d,p) as the basis set . The optimized geometrical parameters obtained by HF and DFT calculations are in good agreement with the experimental X-ray data .Chemical Reactions Analysis
The compound’s stability, reactivity, and biological activity have been estimated through quantum-mechanical and spectral characterization . The contribution of different types of interactions to the spectral shifts in homogeneous solutions has been established by solvatochromic study .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 221-222°C . It has a molecular weight of 229.16 . The compound is soluble in dimethyl sulfoxide (DMSO), dimethyl formamide (DMF), and methanol, but insoluble in water .Wissenschaftliche Forschungsanwendungen
Fluoreszenzmarkierung von Biomolekülen
7-Amino-4-(Trifluormethyl)cumarin: wird aufgrund seiner hohen Quantenausbeute und Stabilität häufig als Fluoreszenzmarker eingesetzt. Er ist besonders nützlich für die Markierung von Peptiden, Proteinen und Nukleotiden für die Fluoreszenzmikroskopie und Durchflusszytometrie. Dies ermöglicht es Forschern, die Dynamik dieser Biomoleküle in Zellen zu verfolgen und Einblicke in zelluläre Prozesse zu gewinnen .
Metall-Ionen-Detektion
Die fluoreszierenden Eigenschaften der Verbindung machen sie zu einer hervorragenden Wahl für die Detektion von Metallionen in verschiedenen Umgebungen. Durch die Bindung an bestimmte Ionen kann This compound verwendet werden, um das Vorhandensein und die Konzentration von Metallen in biologischen Proben, Umweltwasserquellen und industriellen Prozessen zu überwachen .
Mikroumgebungspolaritätsdetektion
Aufgrund seiner Empfindlichkeit gegenüber der Polarität seiner Umgebung kann This compound verwendet werden, um die Mikroumgebung innerhalb von Zellen oder in Lösung zu untersuchen. Veränderungen der Fluoreszenzintensität oder -wellenlänge können auf Veränderungen der Polarität hinweisen, was bei der Untersuchung der Membrandynamik und Proteinfaltung wertvoll ist .
pH-Detektion
This compound: kann in verschiedenen Forschungsanwendungen als pH-Indikator dienen. Seine Fluoreszenz ändert sich mit dem pH-Wert, wodurch er für die Verfolgung von pH-Wertänderungen in biologischen Systemen wie Zellorganellen oder enzymatischen Reaktionen nützlich ist .
Proteolytische Enzymassays
Diese Verbindung wird bei der Synthese von Substraten für fluorometrische Assays von proteolytischen Enzymen verwendet. Diese Assays sind entscheidend für das Verständnis der Enzymkinetik und für die Entwicklung von Inhibitoren, die als therapeutische Mittel dienen könnten .
Laserfarbstoffanwendungen
This compound: ist als Laserfarbstoff geeignet, da er nach Anregung Licht emittieren kann. Er wird in Farbstofflasern für verschiedene Anwendungen verwendet, darunter medizinische Diagnostik und Behandlungen, Spektroskopie und Photochemie .
In Vivo
7-Amino-4-(trifluoromethyl)coumarin has been used in a variety of in vivo studies. For example, it has been used to study the pharmacokinetics of drugs in animals, to investigate the effects of drugs on the central nervous system, and to study the effects of drugs on tumor growth.
In Vitro
7-Amino-4-(trifluoromethyl)coumarin has also been used in a variety of in vitro studies. For example, it has been used to study the effects of drugs on cell proliferation, to study the effects of drugs on the immune system, and to study the effects of drugs on the nervous system.
Wirkmechanismus
Target of Action
The primary target of 7-Amino-4-(trifluoromethyl)coumarin, also known as Coumarin 151, are proteinases . Proteinases are enzymes that break down proteins into their constituent amino acids, playing a crucial role in many biological processes.
Mode of Action
Coumarin 151 interacts with its target proteinases by serving as a fluorescent marker . It is used in the synthesis of substrates for the fluorometric assay of proteolytic enzymes . The compound’s excitation and emission wavelengths are 400 and 490 nm, respectively .
Biochemical Pathways
The biochemical pathways affected by Coumarin 151 involve the proteolytic enzymes . These enzymes are responsible for the breakdown of proteins in biological systems. The compound serves as a substrate for these enzymes, allowing for their detection and analysis .
Pharmacokinetics
It is known to be soluble in dmso to 100 mm , which suggests that it may have good bioavailability when administered in suitable formulations.
Result of Action
The primary result of Coumarin 151’s action is the detection of proteinase activity . When proteinases cleave the compound, it produces a fluorescent signal that can be detected . This allows researchers to monitor the activity of these enzymes in biological samples.
Action Environment
The action of Coumarin 151 is influenced by environmental factors such as pH and temperature. The compound exhibits fluorescence at neutral pH , and its storage temperature is room temperature . These factors can influence the compound’s action, efficacy, and stability.
Biologische Aktivität
7-Amino-4-(trifluoromethyl)coumarin has been shown to have a variety of biological activities. For example, it has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities.
Biochemical and Physiological Effects
7-Amino-4-(trifluoromethyl)coumarin has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to modulate the activity of enzymes, to regulate gene expression, and to affect the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
7-Amino-4-(trifluoromethyl)coumarin has a wide range of advantages and limitations for lab experiments. One of the main advantages of 7-Amino-4-(trifluoromethyl)coumarin is its high fluorescence, which makes it ideal for fluorescent imaging experiments. In addition, 7-Amino-4-(trifluoromethyl)coumarin is a stable molecule and has low toxicity, which makes it safe to use in experiments. However, 7-Amino-4-(trifluoromethyl)coumarin is a synthetic molecule and is not found in nature, which can limit its applicability in certain experiments.
Zukünftige Richtungen
There are a number of future directions for 7-Amino-4-(trifluoromethyl)coumarin research. These include further investigation of the mechanism of action of 7-Amino-4-(trifluoromethyl)coumarin, development of new applications for 7-Amino-4-(trifluoromethyl)coumarin in in vivo and in vitro studies, exploration of the biological activity of 7-Amino-4-(trifluoromethyl)coumarin, and development of new methods for synthesizing 7-Amino-4-(trifluoromethyl)coumarin. Additionally, further research could be done to explore the pharmacodynamic effects of 7-Amino-4-(trifluoromethyl)coumarin, as well as to identify new advantages and limitations for lab experiments. Finally, further research could be done to explore the potential therapeutic applications of 7-Amino-4-(trifluoromethyl)coumarin.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
7-Amino-4-(trifluoromethyl)coumarin is used in the synthesis of substrates for the fluorometric assay of proteolytic enzymes in biological fluids . The compound interacts with these enzymes, leading to the cleavage of the substrate and the release of the fluorescent 7-Amino-4-(trifluoromethyl)coumarin .
Cellular Effects
The cellular effects of 7-Amino-4-(trifluoromethyl)coumarin are primarily related to its role as a fluorescent marker. The compound itself does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its fluorescence allows for the detection and monitoring of enzymatic activity within cells .
Molecular Mechanism
The molecular mechanism of 7-Amino-4-(trifluoromethyl)coumarin involves its interaction with proteolytic enzymes. When these enzymes cleave the substrate, 7-Amino-4-(trifluoromethyl)coumarin is released, producing fluorescence. This fluorescence can then be detected and measured, providing a readout of the enzymatic activity .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in DMSO to 100 mM . Long-term effects on cellular function have not been reported.
Eigenschaften
IUPAC Name |
7-amino-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8/h1-4H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNOVHJXQSHGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068862 | |
| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | 7-Amino-4-trifluoromethylcoumarin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13304 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
53518-15-3 | |
| Record name | 7-Amino-4-(trifluoromethyl)coumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53518-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-4-trifluoromethylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053518153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 151 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-4-(trifluoromethyl)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-Amino-4-(trifluoromethyl)coumarin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5QQ8K4F5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




